N-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide
Overview
Description
N-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide is an organic compound with the molecular formula C14H13ClN2O It is a derivative of acetanilide, where the acetamide group is substituted with a 4-aminophenyl group and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide typically involves the reaction of 4-chloroaniline with 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or ethanol. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.
Major Products Formed
Oxidation: N-(4-Nitrophenyl)-2-(4-chlorophenyl)acetamide.
Reduction: this compound.
Substitution: N-(4-Aminophenyl)-2-(4-methoxyphenyl)acetamide or N-(4-Aminophenyl)-2-(4-thiophenyl)acetamide.
Scientific Research Applications
N-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorophenyl groups can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
N-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide can be compared with other similar compounds, such as:
N-(4-Aminophenyl)-2-(4-methoxyphenyl)acetamide: This compound has a methoxy group instead of a chlorine atom, which can affect its reactivity and biological activity.
N-(4-Aminophenyl)-2-(4-nitrophenyl)acetamide: The presence of a nitro group can significantly alter the compound’s electronic properties and its interactions with biological targets.
N-(4-Aminophenyl)-2-(4-thiophenyl)acetamide: The thiophenyl group can introduce sulfur-based interactions, which can be important in certain biological contexts.
This compound is unique due to the presence of both an amino group and a chlorophenyl group, which provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Biological Activity
N-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide, a compound with the molecular formula C14H13ClN2O, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by relevant studies and data.
Chemical Structure and Properties
The compound features an aminophenyl group and a chlorophenyl moiety, contributing to its chemical reactivity and biological potential. Its structure can be represented as follows:
- Molecular Formula : C14H13ClN2O
- Molecular Weight : 260.72 g/mol
Antimicrobial Activity
Research has indicated that this compound exhibits promising antimicrobial properties , particularly against resistant strains of bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA). A study highlighted that compounds with similar structures demonstrated significant activity against Gram-positive bacteria, while showing moderate effectiveness against Gram-negative strains like Escherichia coli and Candida albicans .
Table 1: Antimicrobial Activity of this compound
Microorganism | Activity Level |
---|---|
Staphylococcus aureus (MRSA) | High |
Escherichia coli | Moderate |
Candida albicans | Moderate |
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cells, particularly in melanoma and pancreatic cancer models. The mechanism involves the activation of apoptotic pathways, leading to cell death .
Table 2: Anticancer Activity Overview
Cancer Type | Cell Line Used | Effectiveness |
---|---|---|
Melanoma | A375 | High |
Pancreatic Cancer | Panc-1 | Moderate |
Chronic Myeloid Leukemia (CML) | K562 | High |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings significantly influence its efficacy against various pathogens and cancer cell lines. For example, the presence of halogenated groups on the phenyl ring has been linked to enhanced lipophilicity, facilitating better membrane penetration and biological activity .
Case Studies
- Antimicrobial Efficacy Against MRSA : A study demonstrated that this compound exhibited MIC values lower than those of standard antibiotics against MRSA strains, indicating its potential as a therapeutic agent in treating resistant infections.
- Induction of Apoptosis in Cancer Cells : In a comparative study involving various derivatives, this compound showed superior potency in inducing apoptosis in melanoma cells compared to other structurally similar compounds, highlighting its potential as an anticancer drug .
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(4-chlorophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-11-3-1-10(2-4-11)9-14(18)17-13-7-5-12(16)6-8-13/h1-8H,9,16H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQYVASURVPRNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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